molecular formula C24H19NO6 B11254654 3-(4-methoxyphenyl)-4-methyl-6-((4-nitrobenzyl)oxy)-2H-chromen-2-one

3-(4-methoxyphenyl)-4-methyl-6-((4-nitrobenzyl)oxy)-2H-chromen-2-one

Cat. No.: B11254654
M. Wt: 417.4 g/mol
InChI Key: PQNGRQFIJQYQFF-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-4-methyl-6-((4-nitrobenzyl)oxy)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a nitrobenzyl ether group attached to the chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methyl-6-((4-nitrobenzyl)oxy)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the chromen-2-one core with a methoxyphenyl group using a suitable electrophile.

    Attachment of the nitrobenzyl ether group: The final step involves the formation of an ether linkage between the chromen-2-one core and the nitrobenzyl group. This can be achieved through the reaction of the chromen-2-one derivative with 4-nitrobenzyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-methyl-6-((4-nitrobenzyl)oxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitrobenzaldehyde derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrobenzaldehyde derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted chromen-2-one derivatives with different functional groups.

Scientific Research Applications

3-(4-methoxyphenyl)-4-methyl-6-((4-nitrobenzyl)oxy)-2H-chromen-2-one has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.

    Material Science: The compound’s optical properties make it useful in the development of organic semiconductors and photonic materials.

    Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-6-((4-nitrobenzyl)oxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The chromen-2-one core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The methoxyphenyl group can enhance the compound’s binding affinity to its targets through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-4-methyl-6-((4-nitrobenzyl)oxy)-2H-chromen-2-one is unique due to the combination of its methoxyphenyl, methyl, and nitrobenzyl ether groups attached to the chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H19NO6

Molecular Weight

417.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-methyl-6-[(4-nitrophenyl)methoxy]chromen-2-one

InChI

InChI=1S/C24H19NO6/c1-15-21-13-20(30-14-16-3-7-18(8-4-16)25(27)28)11-12-22(21)31-24(26)23(15)17-5-9-19(29-2)10-6-17/h3-13H,14H2,1-2H3

InChI Key

PQNGRQFIJQYQFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC

Origin of Product

United States

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